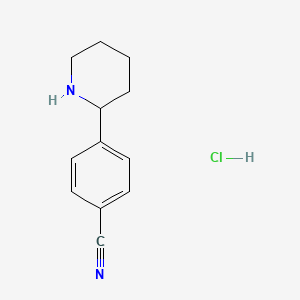

4-(Piperidin-2-yl)benzonitrile hydrochloride

Description

Contextual Overview of N-Heterocyclic and Benzonitrile (B105546) Scaffolds in Organic Chemistry

N-heterocyclic scaffolds, such as the piperidine (B6355638) ring found in 4-(Piperidin-2-yl)benzonitrile hydrochloride, are prevalent in a vast number of biologically active compounds and approved pharmaceuticals. The piperidine motif, a saturated six-membered ring containing a nitrogen atom, is a favored structural unit in drug design due to its ability to confer favorable physicochemical properties, including improved solubility and bioavailability. Its three-dimensional structure allows for precise spatial orientation of substituents, which is crucial for effective interaction with biological targets.

The benzonitrile group, an aromatic ring bearing a nitrile (-C≡N) functionality, is a valuable synthetic precursor. The nitrile group can be readily transformed into a variety of other functional groups, including amines, carboxylic acids, and tetrazoles, making it a versatile handle in the elaboration of molecular complexity. Furthermore, the benzonitrile moiety itself can participate in important biological interactions, often acting as a hydrogen bond acceptor.

Significance of this compound as a Synthetic Target and Intermediate

The compound this compound is particularly significant due to the presence of a chiral center at the 2-position of the piperidine ring. This chirality means the compound exists as two enantiomers, (R)- and (S)-4-(Piperidin-2-yl)benzonitrile, which can exhibit distinct biological activities. The development of enantioselective synthetic routes to access a single enantiomer is therefore a key focus of research.

As a synthetic intermediate, this compound offers a pre-functionalized chiral piperidine scaffold. The secondary amine of the piperidine ring can be further derivatized, while the benzonitrile group provides a site for subsequent chemical transformations. This dual functionality makes it a valuable building block for the construction of more complex molecules, particularly in the field of medicinal chemistry. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its handling and use in various chemical reactions.

Scope and Academic Focus of Research on this compound

Academic research on this compound and related 2-arylpiperidines is primarily centered on the development of novel asymmetric synthetic methodologies. The ability to control the stereochemistry at the C2 position of the piperidine ring is a significant challenge and an area of active investigation.

A notable area of application for chiral 2-substituted piperidines is in the development of inhibitors for enzymes such as dipeptidyl peptidase IV (DPP-IV), which are targets for the treatment of type 2 diabetes. While direct evidence of this compound being a key intermediate for a specific marketed DPP-IV inhibitor is not extensively documented in publicly available literature, its structural motifs are highly relevant to this class of compounds.

Research efforts are also directed towards expanding the synthetic utility of this compound by exploring its reactivity in various coupling reactions and functional group transformations. The development of efficient and scalable synthetic routes is crucial for making this and similar chiral building blocks readily accessible for drug discovery programs and other areas of chemical research.

One documented enantioselective synthesis of a precursor to the title compound, N-Boc-2-(4-cyanophenyl)piperidine, involves a catalytic dynamic resolution of N-Boc-2-lithiopiperidine followed by a Negishi coupling with 4-bromobenzonitrile. This method has been shown to produce the desired product in good yield and with a high enantiomeric ratio. nih.gov

Below is a data table summarizing the key physicochemical properties of the parent compound, (R)-4-(Piperidin-2-yl)benzonitrile.

| Property | Value |

| Molecular Formula | C₁₂H₁₄N₂ |

| Molecular Weight | 186.25 g/mol |

| Chiral Center | C2 of the piperidine ring |

| Boiling Point | Not reported |

| Solubility | Likely soluble in polar aprotic solvents |

A representative reaction for the synthesis of the N-protected precursor is provided in the following table:

| Reactants | Catalyst/Reagents | Product | Yield | Enantiomeric Ratio (er) |

| N-Boc-piperidine, 4-bromobenzonitrile | 1. s-BuLi, (-)-sparteine2. ZnCl₂3. Pd(OAc)₂, SPhos | (R)-N-Boc-2-(4-cyanophenyl)piperidine | 66% | 90:10 |

The subsequent deprotection of the Boc group would yield the free amine, which can then be converted to the hydrochloride salt.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-piperidin-2-ylbenzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2.ClH/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12;/h4-7,12,14H,1-3,8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIDPZPGMUFNASZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=C(C=C2)C#N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 4 Piperidin 2 Yl Benzonitrile Hydrochloride

Retrosynthetic Strategies for the Piperidine-Benzonitrile Linkage

Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. airitilibrary.comias.ac.inhilarispublisher.comumi.ac.id For 4-(piperidin-2-yl)benzonitrile, the key disconnection involves the bond between the piperidine (B6355638) ring and the benzonitrile (B105546) moiety. This leads to two primary strategic approaches: Carbon-Nitrogen (C-N) bond formation and Carbon-Carbon (C-C) bond formation.

This strategy disconnects the C-N bond between the piperidine nitrogen and the cyanophenyl group. A common forward synthetic equivalent for this approach is the nucleophilic aromatic substitution (SNAr) reaction. For instance, the reaction of piperidin-2-yl-methanol with a suitable 4-substituted benzonitrile, such as 4-fluorobenzonitrile, can yield the desired product. This method is advantageous as it utilizes readily available starting materials. A similar approach has been used in the synthesis of related compounds like 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. nih.gov Continuous-flow methodologies have also been developed for C-N bond formation in the synthesis of medicinally relevant piperazine (B1678402) derivatives, highlighting the potential for efficient and scalable production. nih.govresearchgate.netmdpi.com

Alternatively, a C-C bond disconnection between the piperidine C2 carbon and the benzonitrile ring can be envisioned. The forward synthesis would then involve coupling a suitable piperidine-based organometallic reagent with a 4-halobenzonitrile or, conversely, coupling a cyanophenyl organometallic reagent with a 2-halopiperidine derivative. Metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, are powerful tools for this type of transformation. While less common for this specific target, C-C bond formation strategies are well-established in organic synthesis and offer a versatile alternative. The activation of C-CN bonds in nitriles by transition metals has also been explored, which could open up novel synthetic pathways. snnu.edu.cn

Divergent Synthetic Pathways to the 4-(Piperidin-2-yl)benzonitrile Core

The formation of the piperidine ring can be achieved through various methods, including the hydrogenation of pyridine (B92270) precursors or through intramolecular cyclization reactions. nih.gov

The catalytic hydrogenation of corresponding pyridine precursors is a widely used and efficient method for synthesizing piperidine derivatives. nih.gov Various catalysts and reaction conditions have been developed to achieve high yields and selectivity.

Heterogeneous Catalysis: Catalysts such as platinum oxide (PtO₂), rhodium on carbon (Rh/C), and Raney nickel are commonly employed for the hydrogenation of pyridines. asianpubs.orgresearchgate.net The choice of catalyst and solvent can significantly influence the reaction outcome. For instance, PtO₂ in glacial acetic acid has been used for the hydrogenation of substituted pyridines under hydrogen pressure. asianpubs.orggatech.edu Electrocatalytic hydrogenation of pyridines using a carbon-supported rhodium catalyst offers a sustainable alternative at ambient temperature and pressure. nih.govacs.org

Homogeneous Catalysis: Homogeneous catalysts, such as rhodium and iridium complexes, can also effectively catalyze the hydrogenation of pyridines. chemrxiv.orgliv.ac.uk Transfer hydrogenation using formic acid/triethylamine as a hydrogen source with a rhodium catalyst is another mild and efficient method. liv.ac.ukdicp.ac.cn Borane-catalyzed reduction of pyridines provides a metal-free alternative. acs.org

Table 1: Comparison of Catalytic Hydrogenation Methods for Piperidine Synthesis

| Catalyst System | Hydrogen Source | Conditions | Advantages | Disadvantages |

| PtO₂ / Acetic Acid | H₂ gas (50-70 bar) | Room Temperature | Effective for various substituted pyridines. asianpubs.org | Requires high pressure. |

| Rh/C | H₂ gas | Milder conditions than PtO₂. asianpubs.org | Catalyst can be expensive. | |

| Rhodium Complex / HCOOH-Et₃N | Formic Acid/Triethylamine | 40°C | Mild conditions, high chemoselectivity. liv.ac.uk | Requires quaternized pyridinium (B92312) salts. liv.ac.uk |

| Iridium(III) Complex | H₂ gas (50 bar) | Room Temperature | Tolerates sensitive functional groups. chemrxiv.org | Catalyst can be expensive. |

| B(C₆F₅)₃ / HBpin | H₂ gas | Varies | Metal-free. acs.org | May require specific substrates. |

| Rh/C (Electrocatalytic) | Water | Ambient Temperature & Pressure | Sustainable, high efficiency. nih.govacs.org | Requires specialized equipment. |

Intramolecular cyclization reactions provide a powerful tool for constructing the piperidine ring by forming a new C-N or C-C bond within a linear precursor. nih.gov Annulation reactions, where a new ring is formed onto an existing structure, are also valuable strategies.

Intramolecular Cyclization: These reactions typically involve a substrate containing a nitrogen source (e.g., an amino group) and an electrophilic or radical-accepting site. nih.gov For example, the intramolecular cyclization of N-Boc-(4-chlorobutyl)cinnamylamine can produce a substituted piperidine. acs.org Electrosynthesis offers a green approach for the intramolecular cyclization of imines with dihaloalkanes to form piperidines. nih.gov

Annulation Reactions: Annulation reactions, such as [4+2] and [3+3] cycloadditions, can be employed to construct the piperidine skeleton. nih.govnih.gov The Robinson annulation is a classic example of a ring-forming reaction, though it is more commonly used for cyclohexenone synthesis. stackexchange.com Ring-opening annulation reactions of aziridines have also been developed for the synthesis of piperidines. researchgate.net

Table 2: Overview of Intramolecular Cyclization and Annulation Reactions for Piperidine Synthesis

| Reaction Type | Key Transformation | Example Substrates | Conditions |

| Intramolecular Hydroamination | Alkene/Alkyne + Amine | Unsaturated amines | Metal catalysts (e.g., Pd, Au). nih.govorganic-chemistry.org |

| Radical Cyclization | Radical precursor + Alkene/Alkyne | Haloamines, aldehydes with pendant alkenes | Radical initiators, photoredox catalysis. nih.govorganic-chemistry.org |

| [4+2] Annulation | Diene + Dienophile | Unsaturated imines, enamines | Thermal or Lewis acid catalysis. nih.govnih.gov |

| [3+3] Annulation | 1,3-Dielectrophile + 1,3-Dinucleophile | Various | Varies depending on fragments. nih.gov |

| Electroreductive Cyclization | Imine + Dihaloalkane | Imines, terminal dihaloalkanes | Electrochemical cell. nih.gov |

Piperidine Ring Construction Strategies

Reductive Amination Sequences

Reductive amination is a cornerstone in the synthesis of piperidine rings, offering a direct and efficient method for their formation. This approach typically involves the reaction of a dicarbonyl compound or a keto-aldehyde with an amine, followed by reduction of the resulting imine or enamine intermediate. In the context of 4-(Piperidin-2-yl)benzonitrile hydrochloride, a plausible synthetic route would involve the cyclization of a δ-amino ketone or aldehyde precursor.

A common strategy employs a 1,5-dicarbonyl compound which, upon reaction with an ammonia (B1221849) source, undergoes a double reductive amination to form the piperidine ring. For the synthesis of the target molecule, a precursor such as 5-amino-1-(4-cyanophenyl)pentan-1-one could be utilized. The cyclization would be initiated by the intramolecular reaction between the terminal amine and the ketone, followed by reduction of the resulting cyclic imine. Various reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being common choices due to their mildness and selectivity.

| Precursor | Reagents | Reducing Agent | Product | Ref. |

| 5-Amino-1-(4-cyanophenyl)pentan-1-one | Ammonia source (e.g., NH₄OAc) | NaBH(OAc)₃ | 4-(Piperidin-2-yl)benzonitrile | researchgate.net |

| Glutaraldehyde | 4-Cyanobenzylamine | NaBH₃CN | N-(4-cyanobenzyl)piperidine | nih.gov |

This table presents plausible reductive amination strategies for the synthesis of the 4-(Piperidin-2-yl)benzonitrile core structure based on established methodologies.

Multi-component Reactions

Multi-component reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecules like 4-(Piperidin-2-yl)benzonitrile in a single step from three or more starting materials. nih.govnih.govresearchgate.net The synthesis of substituted piperidines can be efficiently achieved through various MCRs, such as the Hantzsch pyridine synthesis or variations thereof.

A potential MCR strategy for the synthesis of a precursor to 4-(Piperidin-2-yl)benzonitrile could involve a one-pot reaction of an aldehyde (e.g., 4-cyanobenzaldehyde), a β-ketoester (e.g., ethyl acetoacetate), a nitrogen source (e.g., ammonia or an ammonium (B1175870) salt), and a suitable fourth component to complete the piperidine ring formation. nih.gov While direct synthesis of the target molecule via an MCR might be challenging, this approach is highly valuable for creating diversely substituted piperidine scaffolds that can be further elaborated. rug.nl

| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Product Type | Ref. |

| 4-Cyanobenzaldehyde | Ethyl acetoacetate | Ammonia | Acid or base catalyst | Dihydropyridine (B1217469) derivative | rug.nl |

| 4-Cyanobenzaldehyde | Malononitrile | Thiophenol | Basic catalyst | Functionalized piperidine | researchgate.net |

This table illustrates potential multi-component reaction pathways for the synthesis of precursors to 4-(Piperidin-2-yl)benzonitrile, drawing upon known MCRs for piperidine synthesis.

Benzonitrile Moiety Functionalization and Coupling Strategies

Aryl Halide Cyanation Methods

A common and effective method for introducing a nitrile group onto an aromatic ring is the palladium-catalyzed cyanation of an aryl halide. nih.govresearchgate.netrsc.orgnih.gov In this approach, a precursor such as 4-(piperidin-2-yl)bromobenzene would be subjected to a cyanation agent in the presence of a palladium catalyst. Various cyanide sources can be used, including potassium cyanide, zinc cyanide, and potassium ferrocyanide, with the choice often depending on the reaction conditions and the tolerance of other functional groups in the molecule. The use of appropriate ligands is crucial for the efficiency of the catalytic cycle.

| Aryl Halide Precursor | Cyanide Source | Catalyst | Ligand | Typical Yield | Ref. |

| 4-(Piperidin-2-yl)bromobenzene | KCN | Pd(OAc)₂ | dppf | Good to Excellent | researchgate.net |

| 4-(Piperidin-2-yl)iodobenzene | Zn(CN)₂ | Pd(PPh₃)₄ | - | High | rsc.org |

| 4-(Piperidin-2-yl)chlorobenzene | K₄[Fe(CN)₆] | Palladacycle | Buchwald ligands | High | nih.govnih.gov |

This table summarizes common conditions for the palladium-catalyzed cyanation of aryl halides, a key step in the synthesis of the benzonitrile moiety.

Cross-Coupling Reactions for Benzonitrile Attachment

Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provide a versatile method for forming the C-C bond between the piperidine and benzonitrile rings. acs.orgmdpi.commdpi.comnih.gov This strategy can be implemented in two primary ways:

Coupling of a piperidin-2-ylboronic acid or ester with a 4-halobenzonitrile.

Coupling of a 2-halopiperidine derivative with 4-cyanophenylboronic acid.

The Suzuki-Miyaura reaction is known for its high functional group tolerance and generally proceeds under mild conditions, making it an attractive option for late-stage functionalization. The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity.

| Piperidine Derivative | Benzonitrile Derivative | Catalyst | Base | Solvent | Ref. |

| N-Boc-piperidin-2-ylboronic acid | 4-Bromobenzonitrile | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | mdpi.comresearchgate.net |

| N-Boc-2-bromopiperidine | 4-Cyanophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | acs.org |

This table outlines representative conditions for Suzuki-Miyaura cross-coupling reactions, a powerful tool for connecting the piperidine and benzonitrile fragments.

Stereoselective Synthesis of 4-(Piperidin-2-yl)benzonitrile Stereoisomers

The synthesis of specific stereoisomers of 4-(Piperidin-2-yl)benzonitrile is of significant interest, as the biological activity of chiral molecules is often dependent on their absolute configuration. nih.gov Chiral auxiliary-mediated approaches are a classical and reliable method for achieving high levels of stereocontrol. nih.gov

Chiral Auxiliary-Mediated Approaches

In a chiral auxiliary-mediated synthesis, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. williams.edu After the desired stereocenter has been established, the auxiliary is removed to yield the enantiomerically enriched product.

For the synthesis of a specific enantiomer of 4-(Piperidin-2-yl)benzonitrile, a chiral auxiliary could be incorporated into the synthetic route in several ways. One approach involves the asymmetric synthesis of a chiral 2-substituted piperidine precursor. For instance, a chiral auxiliary, such as a derivative of (S)-1-phenylethylamine or an Evans oxazolidinone, could be used to control the stereoselective alkylation of a suitable precursor to introduce the 4-cyanophenyl group. mdpi.comscielo.org.mx

Another strategy involves the use of a chiral auxiliary to direct the diastereoselective cyclization of an acyclic precursor. For example, a chiral amine could be used in a reductive amination cascade to form the piperidine ring with a high degree of stereocontrol. google.comnsf.govresearchgate.net The choice of auxiliary and reaction conditions is critical for achieving the desired stereochemical outcome.

| Chiral Auxiliary | Synthetic Strategy | Key Reaction | Stereochemical Control | Ref. |

| (S)-1-Phenylethylamine | Asymmetric reductive amination | Diastereoselective cyclization | High | google.com |

| Evans Oxazolidinone | Asymmetric alkylation | Diastereoselective C-C bond formation | High | williams.edu |

| Chiral Sulfinamide | Asymmetric addition to imine | Diastereoselective nucleophilic addition | Excellent |

This table highlights various chiral auxiliaries and their application in the stereoselective synthesis of chiral piperidine derivatives, which can be adapted for the synthesis of 4-(Piperidin-2-yl)benzonitrile stereoisomers.

Asymmetric Catalysis in Piperidine Formation

The formation of the chiral center at the 2-position of the piperidine ring is a key challenge in the synthesis of 4-(Piperidin-2-yl)benzonitrile. Asymmetric catalysis offers a powerful means to achieve high enantioselectivity, avoiding the need for classical resolution of racemates. Several catalytic strategies have been developed for the enantioselective synthesis of 2-arylpiperidines.

One prominent approach is the catalytic dynamic resolution (CDR) of N-protected 2-lithiopiperidines. nih.gov This method involves the in-situ generation of a racemic organometallic intermediate from N-Boc-piperidine, which is then resolved using a chiral ligand in a subsequent coupling reaction. For instance, the use of diastereomeric ligands in conjunction with transmetalation to an organozinc species, followed by a palladium-mediated Negishi coupling with an aryl halide (such as 4-bromobenzonitrile), can furnish the desired N-Boc-2-(4-cyanophenyl)piperidine with high enantiomeric excess. nih.gov

Asymmetric deprotonation using a chiral base is another effective technique. rsc.org A complex of an organolithium reagent, such as n-BuLi or s-BuLi, with a chiral diamine, most notably (-)-sparteine (B7772259) or its surrogate, can selectively deprotonate one enantiotopic proton at the C2 position of an N-Boc-piperidine. nih.govrsc.org The resulting enantioenriched organolithium species can then be trapped with an electrophile. This method has been successfully applied to the kinetic resolution of racemic N-Boc-2-arylpiperidines, where the chiral base selectively deprotonates one enantiomer, allowing for the recovery of the other in high enantiopurity. rsc.org

More recently, rhodium-catalyzed asymmetric reactions have emerged as a versatile tool. snnu.edu.cn For example, an asymmetric reductive Heck reaction of an arylboronic acid with a partially reduced pyridine derivative, such as a phenyl pyridine-1(2H)-carboxylate, can generate 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. snnu.edu.cn A subsequent reduction step would then yield the corresponding enantioenriched piperidine. This three-step sequence involving partial pyridine reduction, Rh-catalyzed asymmetric carbometalation, and final reduction provides access to a wide variety of chiral 3-piperidines and demonstrates the potential of such catalytic systems for related structures. snnu.edu.cn

| Methodology | Catalyst/Reagent System | Key Features | Reported Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|

| Catalytic Dynamic Resolution (CDR) | Pd-catalyst, Chiral Ligand, ZnCl₂ | Resolves a racemic organolithium intermediate during coupling. | Up to 93:7 | nih.gov |

| Asymmetric Deprotonation / Kinetic Resolution | s-BuLi / (-)-sparteine | Selective deprotonation of one enantiomer of a racemic substrate. | Up to 97:3 (for recovered starting material) | rsc.org |

| Asymmetric Reductive Heck Reaction | Rh-catalyst, Chiral Phosphine Ligand | Asymmetric carbometalation of a dihydropyridine intermediate. | High enantioselectivity reported for analogous systems. | snnu.edu.cn |

Control of Diastereoselectivity in Synthesis

While 4-(Piperidin-2-yl)benzonitrile itself is chiral but does not have a second substituent on the piperidine ring, the principles of diastereoselective synthesis are crucial for creating analogues and for route optimization where intermediates may be disubstituted. The synthesis of 2,4-disubstituted piperidines requires precise control over the relative stereochemistry (cis vs. trans) of the two substituents. acs.orgnih.gov

A highly effective strategy for achieving diastereocontrol relies on exploiting the conformational biases of N-acylpiperidine intermediates. acs.org The introduction of an acyl group on the piperidine nitrogen creates a planar amide bond, which, in conjunction with a substituent at the C2 position, leads to a conformation governed by pseudo allylic strain (A¹,³ strain). acs.orgacs.org This conformational lock dictates the trajectory of incoming reagents, allowing for highly diastereoselective transformations at other positions on the ring, such as C4. acs.org

Remarkably, complete control over the diastereomeric outcome can be achieved simply by altering the order of the reaction sequence. acs.orgnih.govacs.org For example, in the synthesis of a generic 2-aryl-4-alkylpiperidine, one can either introduce the C4-substituent first followed by the C2-aryl group, or vice-versa. Each pathway proceeds through different conformationally biased intermediates, leading to the selective formation of a different diastereomer. acs.orgacs.org This powerful approach provides access to either the cis or trans isomer from a common set of starting materials, making it a flexible tool for building libraries of piperidine-based compounds for drug discovery. nih.gov

| Reaction Sequence | Controlling Factor | Predominant Diastereomer | Reference |

|---|---|---|---|

| 1. C4-substitution 2. C2-arylation | Conformation of C4-substituted N-acylpiperidine intermediate | Diastereomer A | acs.orgacs.org |

| 1. C2-arylation 2. C4-substitution | A(1,3) strain in C2-substituted N-acylpiperidine intermediate | Diastereomer B | acs.orgacs.org |

Hydrochloride Salt Formation and Implications for Synthesis

The formation of the hydrochloride salt serves several crucial functions. Firstly, it facilitates purification. The salt is often a crystalline solid with well-defined properties, even if the free base is an oil or an amorphous solid. cdnsciencepub.com This crystallinity allows for effective purification by recrystallization, which can remove final traces of impurities from the preceding synthetic steps.

Secondly, the hydrochloride salt generally exhibits enhanced stability and a longer shelf-life compared to the free base. The protonation of the basic piperidine nitrogen reduces its reactivity towards atmospheric carbon dioxide and oxidative degradation.

Finally, salt formation significantly impacts the physicochemical properties of the compound, most notably its solubility. nih.gov Hydrochloride salts are typically much more soluble in water and protic solvents than their corresponding free bases. This increased aqueous solubility is often a prerequisite for formulation and subsequent biological testing. Therefore, the hydrochloride salt formation is not merely a final step but an integral part of the synthesis that yields a stable, pure, and handleable form of the target compound. nih.gov

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Elucidation of Molecular Structure

Specific experimental data for 4-(Piperidin-2-yl)benzonitrile hydrochloride is not available.

Specific ¹H and ¹³C NMR data for this compound could not be located.

Specific experimental IR and Raman spectra for this compound are not available in the searched literature.

Specific experimental HRMS data for this compound was not found. The molecular formula is C12H14N2, with the hydrochloride salt being C12H15ClN2.

X-ray Crystallography and Solid-State Structural Analysis

No published crystal structure for this compound could be identified.

Crystallographic data detailing the crystal packing and intermolecular interactions for this specific compound is not available.

Information on the specific hydrogen bonding network for this compound is not available without a crystal structure. In general, amine hydrochlorides feature prominent hydrogen bonds between the ammonium (B1175870) proton (N⁺-H) and the chloride anion (Cl⁻). cdnsciencepub.com

Absolute Stereochemistry Determination

The presence of a chiral center at the C2 position of the piperidine (B6355638) ring in this compound necessitates the determination of its absolute stereochemistry, designated as either (R) or (S). The precise spatial arrangement of the 4-cyanophenyl group is a critical determinant of its biological function. The absolute configuration of such 2-arylpiperidine derivatives is typically established through a combination of stereoselective synthesis and spectroscopic analysis.

One common strategy involves the use of chiral starting materials or chiral catalysts during the synthesis to produce a single enantiomer. For instance, the synthesis can be designed to yield a specific stereoisomer which can then be confirmed through techniques like X-ray crystallography of the final compound or a suitable crystalline derivative. This method provides unambiguous proof of the absolute configuration.

In the absence of a crystal structure, chiroptical methods such as circular dichroism (CD) spectroscopy can be employed. The experimental CD spectrum is compared with theoretical spectra generated through quantum chemical calculations for both the (R) and (S) enantiomers. A match between the experimental and one of the calculated spectra allows for the assignment of the absolute configuration. Furthermore, nuclear magnetic resonance (NMR) spectroscopy, particularly using chiral solvating or derivatizing agents, can be used to distinguish between enantiomers and, in some cases, to assign the absolute stereochemistry by comparing the spectra to those of known reference compounds. The kinetic resolution of racemic mixtures of 2-arylpiperidines has also been a successful strategy to isolate enantiomerically enriched forms, whose absolute configuration can then be determined.

Conformational Analysis of the Piperidine Ring and Substituents

Chair-Boat Interconversions and Preferred Conformations

The piperidine ring, like cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. However, it can undergo a conformational flip, passing through higher-energy transition states and intermediates, including the boat and twist-boat conformations. The energy barrier for the chair-to-chair interconversion in a simple piperidine ring is approximately 10-11 kcal/mol.

The primary conformations of the piperidine ring are the two chair forms. In the case of this compound, these two chair conformers are not energetically equivalent due to the presence of the 4-cyanophenyl substituent at the C2 position. The substituent can occupy either an axial or an equatorial position. Generally, bulky substituents prefer the equatorial position to avoid steric interactions with the axial hydrogens on the same side of the ring (1,3-diaxial interactions).

While the chair conformation is the most stable, the twist-boat conformation is a local energy minimum, typically about 5-6 kcal/mol higher in energy than the chair form. The true boat conformation is a transition state between twist-boat forms. For most substituted piperidines, the population of boat or twist-boat conformers at room temperature is negligible. However, certain substitution patterns or solvent effects can stabilize these higher-energy forms.

| Conformation | Relative Energy (kcal/mol) | Key Features |

|---|---|---|

| Chair | 0 (Reference) | Most stable; staggered C-C bonds, minimizing torsional strain. |

| Half-Chair | ~10-11 | Transition state for chair-chair interconversion; significant angle and torsional strain. |

| Twist-Boat | ~5-6 | Local energy minimum; less stable than the chair but more stable than the boat. |

| Boat | ~6-7 | Transition state between twist-boat forms; significant steric strain between "flagpole" hydrogens. |

Note: The relative energies are typical values for substituted cyclohexanes and piperidines and can vary based on the specific substituents.

Influence of Substituents on Ring Conformation

The 4-cyanophenyl group at the C2 position is the primary determinant of the conformational preference of the piperidine ring. The equilibrium between the axial and equatorial placement of this substituent is governed by steric and electronic factors. In the hydrochloride salt, the protonation of the piperidine nitrogen introduces a positive charge, which can influence the conformational equilibrium through electrostatic interactions.

For 2-arylpiperidines, there can be a subtle interplay of forces that determines the favored conformation. While bulky groups generally favor the equatorial position, in some N-substituted 2-arylpiperidines, an axial orientation of the aryl group is preferred to avoid steric repulsion with the N-substituent, a phenomenon known as A(1,3) strain.

Rotational Barriers and Dynamics of the Benzonitrile (B105546) Moiety

The 4-cyanophenyl group is not static; it can rotate around the C2-C(aryl) single bond. The rotation is not entirely free, as it is hindered by steric interactions between the ortho-hydrogens of the phenyl ring and the hydrogens on the piperidine ring.

The energy barrier to this rotation is influenced by the conformation of the piperidine ring. When the benzonitrile group is in the equatorial position, the rotational barrier is generally lower than when it is in the more sterically hindered axial position. Computational studies on similar 2-arylpiperidines can provide estimates for these rotational barriers, which are typically in the range of 5-15 kcal/mol. This rotation can be studied experimentally using dynamic NMR spectroscopy, where the coalescence of signals at different temperatures can be used to calculate the energy barrier.

| Rotational Barrier | Estimated Energy (kcal/mol) | Influencing Factors |

|---|---|---|

| C2-C(aryl) Bond Rotation (Equatorial) | 5-10 | Steric interactions between aryl ortho-hydrogens and piperidine ring hydrogens. |

| C2-C(aryl) Bond Rotation (Axial) | 8-15 | Increased steric hindrance in the axial position leads to a higher rotational barrier. |

| Piperidine Chair-Chair Interconversion | 10-11 | Torsional and angle strain in the half-chair transition state. |

Note: These are estimated energy ranges based on analogous chemical systems.

Chemical Reactivity, Functional Group Transformations, and Derivatization

Reactions Involving the Nitrile Group (C≡N)

The benzonitrile (B105546) moiety is a key site for synthetic modification. The carbon-nitrogen triple bond is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by various nucleophiles. libretexts.org This inherent reactivity allows for transformations into several other important functional groups.

Nucleophilic Addition Reactions

The electrophilic carbon atom of the nitrile group readily undergoes nucleophilic addition. pressbooks.pub This fundamental reaction serves as a gateway to various molecular structures. For instance, Grignard reagents can add to the nitrile to form ketones after hydrolysis of the intermediate imine. Similarly, organolithium reagents can participate in analogous addition reactions. The strong polarization of the C≡N bond facilitates attack by nucleophiles, leading to an intermediate sp2-hybridized imine anion. pressbooks.pub

Hydrolysis and Amidation Pathways

Nitriles can be hydrolyzed to produce carboxylic acids. ebsco.com This transformation can be achieved under either acidic or basic conditions, typically requiring heat. chemguide.co.uk The reaction proceeds through an amide intermediate. chemistrysteps.com

Under acidic conditions, the nitrile is heated with an acid like hydrochloric acid, which yields a carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uklibretexts.org For example, hydrolysis with aqueous acid leads to the formation of 4-(piperidin-2-yl)benzoic acid. masterorganicchemistry.com

Under basic conditions, heating with a base such as sodium hydroxide solution results in the formation of a carboxylate salt and ammonia (B1221849) gas. chemguide.co.ukweebly.com To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. chemguide.co.uk

It is also possible to stop the hydrolysis at the amide stage under controlled conditions. This can be achieved using milder reaction conditions or specific reagents. chemistrysteps.com For instance, treatment with hydrogen peroxide in a basic solution is a common method for the selective conversion of nitriles to primary amides. Various other methods, including transition metal-free hydration mediated by NaOH, have been developed for this transformation. oatext.com

| Transformation | Reagents and Conditions | Product |

| Acidic Hydrolysis | Dilute HCl, heat (reflux) chemguide.co.uk | 4-(Piperidin-2-yl)benzoic acid |

| Alkaline Hydrolysis | NaOH solution, heat (reflux), followed by H3O+ workup chemguide.co.uk | 4-(Piperidin-2-yl)benzoic acid |

| Amidation | H2O2, base; or NaOH/IPA, 60°C oatext.com | 4-(Piperidin-2-yl)benzamide |

Reductions to Amines or Aldehydes

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions employed.

Reduction to Primary Amines: Strong reducing agents like lithium aluminum hydride (LiAlH4) are capable of fully reducing the nitrile to a primary amine. ebsco.comlibretexts.org The reaction involves a two-step hydride addition. libretexts.org The initial hydride attack forms an imine anion, which is then reduced further to the amine. libretexts.org Catalytic hydrogenation, using catalysts such as Palladium on carbon (Pd/C), Raney Nickel, or platinum-based catalysts in the presence of hydrogen gas, is another effective method for this transformation. researchgate.netcardiff.ac.uk

Reduction to Aldehydes: Partial reduction of the nitrile to an aldehyde can be accomplished using less reactive, sterically hindered reducing agents. chemistrysteps.com Diisobutylaluminum hydride (DIBAL-H) is the most common reagent for this purpose. organic-synthesis.comcommonorganicchemistry.com The reaction is typically performed at low temperatures (e.g., -78 °C) to prevent over-reduction to the amine. chemistrysteps.comurbanpro.com The bulky nature of DIBAL-H allows for the addition of only one hydride equivalent, forming a stable aluminum-imine intermediate which, upon aqueous workup, hydrolyzes to the aldehyde. chemistrysteps.com

| Desired Product | Reducing Agent | Typical Conditions |

| 4-(Aminomethyl)phenyl)piperidine | Lithium Aluminum Hydride (LiAlH4) libretexts.org | THF, reflux reddit.com |

| 4-(Aminomethyl)phenyl)piperidine | Catalytic Hydrogenation (e.g., Pd/C, H2) cardiff.ac.uk | Various solvents, pressure |

| 4-(Piperidin-2-yl)benzaldehyde | Diisobutylaluminum Hydride (DIBAL-H) commonorganicchemistry.com | Toluene or THF, -78 °C organic-synthesis.com |

Cycloaddition Reactions

The nitrile group can participate in cycloaddition reactions, most notably with azides, to form tetrazole rings. researchgate.net The [3+2] cycloaddition of an azide (like sodium azide) with the nitrile group is a widely used method for synthesizing 5-substituted-1H-tetrazoles. ajgreenchem.com This reaction is often catalyzed by various agents, including metal salts or acids, and is typically carried out in solvents like DMF at elevated temperatures. ajgreenchem.comnih.gov The resulting tetrazole ring is considered a bioisostere of a carboxylic acid group, making this transformation particularly valuable in medicinal chemistry for modifying pharmacokinetic and pharmacodynamic properties. researchgate.netnih.gov

Transformations at the Piperidine (B6355638) Nitrogen Atom

The secondary amine within the piperidine ring is a nucleophilic center, allowing for the introduction of a wide variety of substituents on the nitrogen atom.

N-Alkylation and N-Arylation Reactions

N-Alkylation: The piperidine nitrogen can be readily alkylated via nucleophilic substitution reactions with alkyl halides (e.g., alkyl bromides or iodides). researchgate.net These reactions are typically carried out in the presence of a base, such as potassium carbonate (K2CO3) or triethylamine, to neutralize the hydrogen halide formed during the reaction. researchgate.netsciencemadness.org The choice of solvent often includes polar aprotic solvents like DMF or acetonitrile. Reductive amination is another powerful method for N-alkylation, involving the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120).

N-Arylation: The introduction of an aryl or heteroaryl group at the piperidine nitrogen is commonly achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, using palladium catalysts, is a prominent example. Copper-catalyzed N-arylation reactions, often referred to as Ullmann-type couplings, are also widely employed. beilstein-journals.org These reactions typically involve reacting the piperidine with an aryl halide in the presence of a copper catalyst, a ligand (such as 1,10-phenanthroline), and a base. researchgate.net

| Reaction Type | Reagents | Typical Conditions | Product |

| N-Alkylation | Alkyl halide (R-X), Base (e.g., K2CO3) researchgate.net | DMF or Acetonitrile, room temp. to heat | 4-(1-Alkylpiperidin-2-yl)benzonitrile |

| N-Arylation | Aryl halide (Ar-X), Copper catalyst (e.g., Cu2O), Ligand, Base researchgate.net | High temperature, often solvent-free | 4-(1-Arylpiperidin-2-yl)benzonitrile |

Acylation and Sulfonylation

The presence of a secondary amine in the piperidine ring of 4-(piperidin-2-yl)benzonitrile hydrochloride makes it a prime site for acylation and sulfonylation reactions. These reactions involve the substitution of the hydrogen atom on the nitrogen with an acyl or sulfonyl group, respectively, to form N-acyl and N-sulfonyl derivatives.

Acylation is typically achieved by reacting the parent compound with an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base. The base is crucial as it neutralizes the hydrochloric acid and deprotonates the piperidinium (B107235) ion, liberating the lone pair of the nitrogen atom to act as a nucleophile. Common bases used for this purpose include tertiary amines like triethylamine or pyridine (B92270). The general scheme for the acylation of 4-(piperidin-2-yl)benzonitrile is presented in the reaction scheme below. The selection of the acylating agent allows for the introduction of a wide variety of acyl groups, thereby enabling the synthesis of a diverse library of amide derivatives.

Sulfonylation follows a similar principle, employing sulfonyl chlorides as the sulfonating agents. The reaction also necessitates the presence of a base to facilitate the nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a stable sulfonamide linkage. The reaction conditions for sulfonylation are generally comparable to those of acylation.

While specific research detailing the acylation and sulfonylation of 4-(piperidin-2-yl)benzonitrile is not extensively documented in publicly available literature, the reactivity is expected to be analogous to other 2-substituted piperidines. The reaction conditions would likely be optimized based on the specific acylating or sulfonating agent used, as well as the desired yield and purity of the product.

Below is a representative table of potential acylation and sulfonylation reactions:

| Reagent | Product | Reaction Type |

| Acetyl chloride | N-acetyl-4-(piperidin-2-yl)benzonitrile | Acylation |

| Benzoyl chloride | N-benzoyl-4-(piperidin-2-yl)benzonitrile | Acylation |

| Acetic anhydride | N-acetyl-4-(piperidin-2-yl)benzonitrile | Acylation |

| Benzenesulfonyl chloride | N-(phenylsulfonyl)-4-(piperidin-2-yl)benzonitrile | Sulfonylation |

| p-Toluenesulfonyl chloride | N-tosyl-4-(piperidin-2-yl)benzonitrile | Sulfonylation |

This table represents potential reactions based on the general reactivity of secondary amines.

Reactivity at the Piperidine Ring Carbons

Functionalization of the carbon atoms within the piperidine ring of 4-(piperidin-2-yl)benzonitrile offers a pathway to introduce further structural diversity. The reactivity of these carbons is influenced by the existing substituents, namely the 4-cyanophenyl group at the C2 position and the nitrogen atom within the ring.

The introduction of functional groups at the C2, C3, and C4 positions of the piperidine ring can be achieved through various synthetic strategies, often involving C-H activation or the use of protected intermediates.

C2 Position: The C2 position is already substituted with the 4-cyanophenyl group. Further functionalization at this position would require more advanced techniques, such as those involving the cleavage and reformation of the C-C bond, which are generally complex.

C3 and C4 Positions: The C3 and C4 positions are potential sites for the introduction of new substituents. Research on related piperidine derivatives has shown that rhodium-catalyzed C-H insertion reactions can be employed for functionalization at these positions nih.gov. The site-selectivity of these reactions is often controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen nih.gov. For instance, different catalysts can direct functionalization to either the C3 or C4 position.

The regioselectivity of substitution reactions on the piperidine ring is a critical aspect of its functionalization.

Electrophilic Substitutions: The piperidine ring itself is generally not susceptible to direct electrophilic aromatic substitution as it is not aromatic. However, reactions involving electrophiles can occur at the nitrogen atom or, under specific conditions, at the carbon atoms after conversion to an enamine or a related reactive intermediate.

Nucleophilic Substitutions: Nucleophilic substitution reactions on the piperidine ring are not common unless a suitable leaving group is present. However, the benzonitrile ring can undergo nucleophilic aromatic substitution, particularly if activated by other substituents. The cyano group is a moderately deactivating group and directs incoming nucleophiles to the meta position. Studies on related N-methylpyridinium compounds have shown that a 2-cyano substituent can enhance reactivity towards nucleophiles like piperidine nih.govrsc.org.

The regioselectivity of these reactions is a subject of ongoing research, with the development of new catalytic systems continually expanding the possibilities for selective functionalization of the piperidine core.

Influence of the Hydrochloride Form on Reactivity

The hydrochloride form of 4-(piperidin-2-yl)benzonitrile has a profound impact on its reactivity, primarily concerning the nucleophilicity of the piperidine nitrogen. In the hydrochloride salt, the nitrogen atom is protonated, forming a piperidinium ion. This protonation effectively neutralizes the nucleophilic character of the nitrogen, as its lone pair of electrons is engaged in a bond with the acidic proton.

Consequently, for any reaction that requires the piperidine nitrogen to act as a nucleophile, such as the acylation and sulfonylation reactions discussed previously, the hydrochloride salt must first be treated with a base. The base serves to deprotonate the piperidinium ion, regenerating the free secondary amine, which can then participate in the desired reaction. The choice of base and reaction conditions must be carefully considered to ensure complete deprotonation without causing unwanted side reactions.

The hydrochloride form can be advantageous for storage and handling of the compound, as the salt is generally more crystalline and stable than the corresponding free base. However, for synthetic transformations involving the piperidine nitrogen, the in-situ or prior neutralization of the hydrochloride is a necessary step.

The following table summarizes the state of the piperidine nitrogen and its general reactivity in acidic and basic conditions:

| Condition | Form of Piperidine Nitrogen | Reactivity as a Nucleophile |

| Acidic (as hydrochloride salt) | Piperidinium ion (protonated) | Low to negligible |

| Basic (after deprotonation) | Free secondary amine | High |

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of 4-(Piperidin-2-yl)benzonitrile hydrochloride. These methods, grounded in the principles of quantum mechanics, allow for the detailed examination of electron distribution, molecular orbital energies, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules, balancing computational cost with accuracy. jksus.orgresearchgate.net DFT calculations are employed to determine the optimized geometry of this compound, providing key information on bond lengths, bond angles, and dihedral angles. These structural parameters are crucial for understanding the molecule's three-dimensional conformation.

Studies on related benzonitrile (B105546) and piperidine (B6355638) derivatives often utilize functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve reliable results. researchgate.netresearchgate.net For this compound, such calculations would reveal the distribution of electron density and the electronic properties that govern its chemical behavior. The electronic structure analysis helps in identifying the most stable conformation and understanding the influence of the piperidinyl and benzonitrile moieties on each other.

Table 1: Representative DFT-Calculated Structural Parameters for Benzonitrile and Piperidine Moieties Note: This table is illustrative, based on typical values from DFT studies on similar structures, as specific data for this compound is not available.

Ab initio and post-Hartree-Fock methods represent a higher level of theory that can provide more accurate results, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory incorporate electron correlation to a greater extent than standard DFT functionals.

For a molecule like this compound, these advanced methods could be used to refine the geometric and electronic properties obtained from DFT. They are particularly valuable for calculating precise interaction energies, which is important for understanding how the molecule might interact with biological targets. While computationally intensive, these methods serve as a benchmark for validating the results from more economical DFT calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. youtube.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. scirp.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzonitrile ring and the nitrogen atom of the piperidine ring. The LUMO is likely to be distributed over the benzonitrile ring, particularly the cyano group, which has electron-withdrawing properties. A smaller HOMO-LUMO gap would suggest higher reactivity. scirp.org

Table 2: Conceptual Frontier Molecular Orbital Properties Note: The values in this table are conceptual and represent typical ranges observed in similar organic molecules.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The MEP map plots the electrostatic potential onto the electron density surface.

In the case of this compound, the MEP map would show negative potential (typically colored red or yellow) around the nitrogen atom of the cyano group, indicating a region susceptible to electrophilic attack. researchgate.net Positive potential (blue) would be expected around the hydrogen atoms, particularly the ammonium (B1175870) proton in the hydrochloride salt, highlighting sites for nucleophilic interaction. chemrxiv.org This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. researchgate.net These calculations, typically done using DFT methods, help in the assignment of experimental spectral bands to specific molecular vibrations, such as stretching, bending, and torsional modes. researchgate.net

For this compound, calculations would predict characteristic frequencies for the C≡N stretch of the nitrile group (typically around 2220-2240 cm⁻¹), C-H stretches of the aromatic and piperidine rings, and N-H stretches of the piperidinium (B107235) ion. researchgate.net Comparing the simulated spectra with experimental data provides a powerful method for structural confirmation. mdpi.com However, calculated frequencies are often systematically overestimated and may require scaling to match experimental values. mdpi.com

Molecular Mechanics and Molecular Dynamics Simulations

While quantum mechanics provides a detailed electronic description, molecular mechanics (MM) and molecular dynamics (MD) simulations are used to study the behavior of larger systems and longer timescales. researchgate.net

Molecular mechanics employs classical force fields to model the potential energy of a system. This approach is computationally less demanding and can be used to perform conformational analysis of this compound, identifying low-energy conformers and the barriers between them.

Molecular dynamics simulations build upon this by solving Newton's equations of motion, allowing the molecule's dynamic behavior to be observed over time. researchgate.net An MD simulation of this compound in a solvent, such as water, could provide insights into its solvation, conformational flexibility, and interactions with its environment. This is particularly relevant for understanding how the molecule behaves in a biological context. researchgate.net

Force Field Parameterization

Molecular mechanics and molecular dynamics simulations rely on force fields to describe the potential energy of a system as a function of its atomic coordinates. A force field is a set of parameters that define the energy contributions from bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

While general-purpose force fields like AMBER, CHARMM, or OPLS are available, their accuracy for a novel or specific molecule like this compound can be limited. Therefore, specific parameterization is often necessary to ensure the simulations accurately reflect the molecule's properties. This process involves deriving parameters that reproduce high-level quantum mechanical (QM) calculations or experimental data.

The parameterization process for this compound would typically involve:

Partial Atomic Charges: The distribution of electrons in a molecule is uneven, leading to partial positive and negative charges on its atoms. These are crucial for modeling electrostatic interactions. QM calculations, often using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), are performed to calculate the electrostatic potential (ESP). Atomic charges are then fitted to reproduce this ESP, using schemes such as Restrained Electrostatic Potential (RESP) or Merz-Kollman (MK).

Bond and Angle Parameters: The equilibrium values and force constants for bonds and angles involving the piperidine and benzonitrile rings are typically well-represented in standard force fields. However, the linkage between the two rings may require refinement. QM geometry optimizations can provide the equilibrium bond lengths and angles.

Torsional Parameters: The most critical parameters to derive are the dihedral (torsional) angles, which govern the conformational preferences of the molecule. This is especially important for the bond connecting the piperidinyl and phenyl rings. A potential energy surface scan is performed by systematically rotating the bond of interest in QM calculations to determine the energy profile. The force field's torsional parameters are then adjusted to match this QM energy profile.

Table 1: Illustrative Force Field Parameters for the C-C Bond between Piperidine and Benzonitrile

| Parameter Type | Atoms Involved | Value | Source |

|---|---|---|---|

| Partial Charge | C (piperidine) | +0.15 e | QM/ESP Fit |

| Partial Charge | C (benzonitrile) | -0.10 e | QM/ESP Fit |

| Torsional (Vn) | C(N)-C(pip)-C(ph)-C(ph) | V1, V2, V3 | QM Scan |

| Bond Stretch (kb) | C(pip)-C(ph) | 450 kcal/mol·Å² | Analogy/QM |

| Angle Bend (kθ) | C(N)-C(pip)-C(ph) | 60 kcal/mol·rad² | Analogy/QM |

Note: The values in this table are for illustrative purposes and represent the type of data generated during parameterization.

Conformational Sampling and Energy Minimization

The piperidine ring in 4-(Piperidin-2-yl)benzonitrile can exist in several conformations, most notably chair, boat, and twist-boat forms. The relative orientation of the benzonitrile group (axial vs. equatorial) further increases the number of possible low-energy structures. Identifying the most stable conformers is essential for understanding the molecule's behavior.

Computational methods used for this purpose include:

Systematic Search: This involves rotating all rotatable bonds by a fixed increment. While thorough, it can be computationally expensive for flexible molecules.

Stochastic Search: Methods like Monte Carlo simulations randomly alter the molecule's geometry and accept or reject the new conformation based on its energy.

Molecular Dynamics (MD): Simulating the molecule's movement over time at a given temperature allows it to explore different conformational states.

Once a set of potential conformers is generated, energy minimization is performed to find the nearest local energy minimum on the potential energy surface. This process refines the geometry of each conformer. Both molecular mechanics and quantum mechanics methods can be used for energy minimization, with QM providing higher accuracy at a greater computational cost. The resulting energies of the minimized structures allow for the determination of their relative stabilities and populations at a given temperature. For piperidine derivatives, the chair conformation is generally the most stable. nih.gov

Intermolecular Interaction Modeling in Solution or Crystal Lattice

The behavior of this compound is significantly influenced by its interactions with its environment, whether in a solvent or in a solid crystal lattice.

In Solution: Molecular dynamics simulations are the primary tool for modeling intermolecular interactions in solution. The molecule is placed in a box of explicit solvent molecules (e.g., water), and the system's evolution is simulated over time. These simulations can reveal:

Solvation Shell Structure: How solvent molecules arrange around the solute.

Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the piperidinyl N-H (in its protonated form), the nitrile nitrogen, and solvent molecules.

Hydrophobic Interactions: The behavior of the non-polar phenyl and piperidine rings in an aqueous environment.

In Crystal Lattice: Understanding the forces that govern the crystal structure is crucial for solid-state properties.

Crystal Structure Prediction: Computational methods can be used to predict the most likely crystal packing arrangements by minimizing the lattice energy. These calculations consider intermolecular forces such as hydrogen bonds, van der Waals interactions, and π-π stacking between the benzonitrile rings.

Lattice Energy Calculations: By calculating the energy of the crystal lattice, the stability of different polymorphs can be compared. For related benzonitrile compounds, crystal packing is often dominated by van der Waals interactions and sometimes involves C-H···N hydrogen bonds. nih.gov

Reaction Mechanism Studies Through Computational Modeling

Computational modeling is invaluable for elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally. For a molecule like 4-(Piperidin-2-yl)benzonitrile, this could involve studying its synthesis or its reactions with other molecules.

Transition State Analysis

Chemical reactions proceed from reactants to products via a high-energy intermediate known as the transition state (TS) . The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

Locating the TS on the potential energy surface is a key goal of reaction mechanism studies. This is typically done using QM methods (like DFT) to:

Propose a plausible reaction coordinate.

Perform a constrained geometry optimization to find an approximate TS structure.

Use specialized algorithms (e.g., Berny optimization or synchronous transit-guided quasi-Newton methods) to locate the exact first-order saddle point that corresponds to the TS.

Perform a frequency calculation to confirm the TS structure. A true transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Prediction of Reaction Pathways and Selectivity

Once the transition states for various possible reaction pathways have been located, their relative energies can be compared to predict the most likely pathway and the selectivity of the reaction (e.g., regioselectivity or stereoselectivity).

For instance, in the synthesis of 4-(Piperidin-2-yl)benzonitrile, if multiple isomers could be formed, calculating the activation energies for the formation of each would predict which isomer is kinetically favored. An Intrinsic Reaction Coordinate (IRC) calculation can also be performed, which maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS connects the desired species.

Table 2: Example of Calculated Activation Energies for Competing Reaction Pathways

| Reaction Pathway | Reactants | Transition State | Products | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|---|

| Pathway A | A + B | TS1 | 4-(Piperidin-2-yl)benzonitrile | 15.2 |

| Pathway B | A + B | TS2 | 3-(Piperidin-2-yl)benzonitrile | 20.5 |

Note: This table illustrates how computational results can be used to predict selectivity. Lower activation energy indicates a more favorable pathway.

Structure-Based Computational Design Principles

Computational methods are a cornerstone of modern drug discovery and materials science, enabling the rational design of new molecules with desired properties. For derivatives of 4-(Piperidin-2-yl)benzonitrile, these principles can be applied to optimize properties such as binding affinity to a biological target.

Structure-based design relies on the three-dimensional structure of the target, typically a protein or enzyme, obtained from methods like X-ray crystallography or cryo-electron microscopy. The process involves:

Molecular Docking: This computational technique predicts the preferred orientation of a ligand (e.g., a derivative of 4-(Piperidin-2-yl)benzonitrile) when bound to a target to form a stable complex. Docking algorithms sample a large number of possible conformations and orientations of the ligand within the target's binding site and use a scoring function to estimate the binding affinity.

Virtual Screening: Large libraries of compounds can be computationally docked against a target to identify potential "hits" with high predicted binding affinity.

Lead Optimization: Once a promising compound is identified, computational methods can guide its modification to improve its properties. For example, by analyzing the docked pose of 4-(Piperidin-2-yl)benzonitrile, a chemist might identify an unoccupied pocket in the binding site. A modification to the molecule that introduces a functional group to fill this pocket could lead to improved binding affinity. Molecular dynamics simulations of the ligand-protein complex can also be used to assess the stability of the binding mode and the role of specific intermolecular interactions.

These computational approaches allow for the prioritization of molecules for synthesis and experimental testing, significantly accelerating the design cycle for new functional compounds.

Theoretical Exploration of Structural Modifications

Computational software like Gaussian 09 is frequently used to perform these calculations, enabling the optimization of molecular geometries and the prediction of various electronic properties. jksus.orgresearchgate.netjddtonline.infosuperfri.org For instance, the introduction of different substituents on the phenyl ring or the piperidine moiety can be systematically studied. The resulting data on bond lengths, bond angles, and dihedral angles can reveal how these modifications induce conformational changes.

Furthermore, molecular electrostatic potential (MEP) analysis can identify the electrophilic and nucleophilic sites within the molecule. researchgate.netjddtonline.info This information is valuable for predicting how structural modifications will influence intermolecular interactions, such as hydrogen bonding, which can be critical for the molecule's biological activity and physical properties. For example, in related heterocyclic compounds, MEP analysis has been used to localize negative electrostatic potential on specific functional groups and positive potential on hydrogen atoms, indicating likely sites of interaction. researchgate.netjddtonline.info

Natural Bond Orbital (NBO) analysis is another powerful tool used to study the stability of the molecule arising from hyperconjugative interactions and charge delocalization. researchgate.netjddtonline.info By examining the interactions between donor and acceptor orbitals, researchers can gain insights into the electronic stabilization of different structural analogues.

Molecular dynamics simulations can also be employed to understand how structural changes affect the dynamic behavior of the molecule and its interactions with its environment, such as a biological receptor. These simulations can reveal crucial amino acid residues that interact with the compound, providing a basis for structure-based optimization. nih.gov

The table below summarizes the types of computational methods and the insights they can provide in the theoretical exploration of structural modifications of "this compound".

| Computational Method | Insights Gained from Structural Modification |

| Density Functional Theory (DFT) | Optimized molecular geometry, bond parameters, and conformational analysis. jksus.org |

| HOMO-LUMO Analysis | Electronic transitions and reactivity of new derivatives. researchgate.netjddtonline.inforesearchgate.net |

| Molecular Electrostatic Potential (MEP) | Identification of reactive sites for intermolecular interactions. researchgate.netjddtonline.info |

| Natural Bond Orbital (NBO) Analysis | Electronic stabilization through hyperconjugation and charge delocalization. researchgate.netjddtonline.info |

| Molecular Dynamics (MD) Simulations | Dynamic behavior and key interactions with biological targets. nih.gov |

Rational Design for Targeted Chemical Properties (e.g., stability, synthetic accessibility)

The insights gained from theoretical explorations provide a foundation for the rational design of new derivatives of "this compound" with specific, targeted chemical properties. This approach aims to optimize characteristics such as stability and synthetic accessibility.

Stability:

Computational methods can predict the relative stability of different structural analogues. By calculating the total energy of various modified structures, researchers can identify which substitutions or conformational changes lead to a more stable molecule. jksus.org For instance, DFT calculations can determine the global minimum energy of a compound, with lower energy values indicating greater stability. jksus.org

The stability of a molecule can also be related to its electronic properties. For example, a larger HOMO-LUMO gap is often associated with higher kinetic stability. researchgate.netjddtonline.info NBO analysis can further elucidate the stabilizing effects of intramolecular charge transfer and delocalization, guiding the design of modifications that enhance these interactions. researchgate.netjddtonline.info

Thermodynamic properties, such as enthalpy of formation, can also be calculated to assess the stability of designed compounds. superfri.org These calculations can help in prioritizing the synthesis of molecules that are not only functionally promising but also energetically favorable.

Synthetic Accessibility:

While computational chemistry does not directly predict the ease of a chemical synthesis, it can provide valuable information that aids in assessing synthetic accessibility. By analyzing the electronic and steric properties of proposed intermediates and final products, chemists can anticipate potential challenges in a synthetic route.

For example, MEP maps can highlight highly reactive sites that might lead to side reactions, suggesting the need for protecting groups. researchgate.netjddtonline.info Furthermore, understanding the conformational preferences of a molecule can inform the design of stereoselective syntheses. nih.gov

Computational studies on related compounds, such as other piperidine derivatives, have shown that understanding the physicochemical features of the molecules can guide the design of new bioactive compounds. nih.gov For instance, identifying that hydrophobic properties on the van der Waals surface are favorable for a particular activity can direct the design of derivatives with increased hydrophobicity. nih.gov

In the context of drug design, computational approaches can be used to design molecules with improved properties, such as enhanced binding affinity to a target receptor. For example, if a study reveals that a dialkyl-aminomethyl group is not an effective substitute for a 3-aminopiperidine group in a lead compound due to differences in binding interactions, this information can guide the design of more suitable modifications. nih.gov

The following table outlines how computational insights can inform the rational design of "this compound" derivatives with targeted properties.

| Targeted Property | Relevant Computational Insights | Design Strategy |

| Enhanced Stability | Lower total energy, larger HOMO-LUMO gap, favorable NBO interactions, and calculated thermodynamic properties. jksus.orgresearchgate.netjddtonline.infosuperfri.org | Introduce substituents that promote electronic delocalization and minimize steric strain. |

| Improved Synthetic Accessibility | MEP analysis to identify reactive sites, and conformational analysis. researchgate.netjddtonline.infonih.gov | Design synthetic routes that account for the predicted reactivity and stereochemistry of intermediates. |

| Targeted Biological Activity | Analysis of hydrophobic/hydrophilic surfaces, and molecular docking to predict binding interactions. nih.govnih.gov | Modify the structure to optimize interactions with the intended biological target. |

Applications As a Synthetic Building Block and Chemical Reagent

Precursor in the Synthesis of Complex Organic Molecules

The intrinsic structural attributes of 4-(Piperidin-2-yl)benzonitrile hydrochloride make it an invaluable precursor in the assembly of intricate organic molecules. The presence of a reactive piperidine (B6355638) ring and a functional benzonitrile (B105546) group provides multiple avenues for chemical modification and elaboration, rendering it a strategic starting point for the synthesis of molecules with significant chemical and biological importance.

Role in the Construction of Advanced Chemical Scaffolds

The piperidine moiety is a prevalent heterocyclic motif found in a vast number of natural products and synthetic pharmaceuticals, making piperidine-based building blocks highly sought after in medicinal chemistry. lifechemicals.com The unique three-dimensional structure, limited number of rotatable bonds, and inherent chirality of substituted piperidines allow for the creation of additional protein-ligand interactions that are often inaccessible to flat aromatic rings. lifechemicals.com

This compound serves as a key component in the construction of advanced chemical scaffolds, which form the core structures of new chemical entities. For instance, piperidine derivatives are instrumental in the synthesis of fused tricyclic and tetracyclic ring systems, such as those incorporating hydantoin, piperazinedione, and benzodiazepinedione moieties. nih.govnih.gov These complex heterocyclic systems are of significant interest due to their potential as drug-like molecules.

The synthesis of such scaffolds often involves a series of reactions where the piperidine ring of the starting material is modified and elaborated. For example, in the synthesis of benzodiazepine-fused tricyclic compounds, a piperidine derivative can undergo N-acylation followed by reduction of a nitro group and subsequent cyclization to form the desired complex ring system. nih.gov

Utilization in Multi-Step Organic Syntheses

The application of this compound extends to its use in multi-step organic syntheses, where a sequence of chemical reactions is employed to construct a target molecule. chemimpex.com The bifunctional nature of the compound, possessing both a secondary amine within the piperidine ring and a nitrile group on the aromatic ring, allows for sequential and selective transformations.

A common strategy in multi-step synthesis involves the protection of one functional group while the other is being chemically altered, followed by deprotection and subsequent reaction at the initially protected site. This approach enables the controlled and stepwise construction of molecular complexity. The development of multi-step synthesis routes is a critical aspect of both academic and industrial research, aiming to prepare students and researchers for real-world applications. chemimpex.com

Formation of Chemical Libraries for Research

Combinatorial chemistry has emerged as a powerful tool in drug discovery and materials science, enabling the rapid synthesis and screening of large, diverse collections of compounds known as chemical libraries. nih.gov The systematic and repetitive linkage of various "building blocks" to a central scaffold allows for the generation of a vast array of structurally related molecules. nih.gov

This compound, with its modifiable piperidine and benzonitrile functionalities, is an excellent candidate for use as a scaffold in the creation of such libraries. By reacting the piperidine nitrogen with a diverse set of carboxylic acids, sulfonyl chlorides, or other electrophiles, and by transforming the nitrile group into other functional groups like amines or carboxylic acids, a large number of distinct compounds can be synthesized.

The generation of these libraries is crucial for high-throughput screening efforts aimed at identifying new bioactive molecules. Mixture-based synthetic combinatorial libraries, for example, allow for the assessment of the activity of millions of compounds by testing a significantly smaller number of samples. nih.gov

Development of Novel Synthetic Methodologies Using the Compound

Beyond its role as a building block, this compound can also be instrumental in the development of novel synthetic methodologies. The unique reactivity of its functional groups can be exploited to explore new chemical transformations and reaction pathways.

For example, the development of new methods for the synthesis of fused-ring systems is an active area of research. thieme.dersc.org The strategic placement of functional groups in a molecule like this compound can facilitate intramolecular reactions, leading to the formation of complex polycyclic structures in a single step. These novel synthetic routes can offer advantages in terms of efficiency, atom economy, and access to previously unattainable molecular architectures.

The exploration of such new reactions contributes to the broader field of organic chemistry by expanding the toolbox of available synthetic transformations.

Future Directions in Chemical Research of 4 Piperidin 2 Yl Benzonitrile Hydrochloride

Development of More Sustainable and Efficient Synthetic Routes

The pursuit of green chemistry principles is paramount in modern synthetic organic chemistry. Future research on 4-(Piperidin-2-yl)benzonitrile hydrochloride should prioritize the development of synthetic pathways that are not only efficient but also environmentally benign.